N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-16-9-5-6-14(12-16)13-21-18(26)17-19(27)25-11-10-24(20(25)23-22-17)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWQPWXMFIMCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer activity, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The compound features a unique imidazo-triazine core that is known for its diverse biological activities. The structure can be represented as follows:
This structure allows for interactions with various biological targets due to the presence of multiple functional groups.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo-triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Cancer Type | GI50 (µM) |
|---|---|
| Leukemia | 1.96 |
| Colon Cancer | 2.60 |
| Melanoma | 1.91 |
| Ovarian Cancer | 4.01 |
| Prostate Cancer | 4.40 |
These findings suggest that this compound may possess similar properties worth exploring in preclinical models .
Enzyme Inhibition
The compound's potential to inhibit key enzymes involved in cancer progression has also been highlighted. For example:
| Enzyme | IC50 (µM) |
|---|---|
| hDHFR | 0.002 |
| TNF-α | 29 |
These results indicate a potent inhibitory effect on enzymes critical for tumorigenesis and inflammatory processes .
The mechanism of action for this compound is thought to involve:
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines.
- Anti-inflammatory Effects : By inhibiting TNF-α production, it may reduce inflammation associated with tumor growth.
Case Studies and Research Findings
A study focusing on triazine derivatives revealed that modifications to the imidazo-triazine scaffold significantly affect their biological activity. Researchers synthesized various derivatives and tested their efficacy against different cancer types and inflammatory conditions.
Notable Findings:
- Weight Loss in Animal Models : In vivo studies demonstrated that certain derivatives led to weight loss and reduced adipose tissue in high-fat diet-induced obesity models.
- Biochemical Improvements : Treatment with these compounds improved liver function and plasma triglyceride profiles compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares its imidazo[2,1-c][1,2,4]triazine core with 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (). Key differences lie in the substituents:
- 8-position : The target compound has a phenyl group , while the analog in features a 4-fluorophenyl group. The electron-withdrawing fluorine atom may enhance binding affinity in certain biological targets by modulating electronic effects.
- N-substituent: The target’s 3-methoxybenzyl group contrasts with the 3-isopropoxypropyl chain in .
Functional Group Impact on Properties
A comparative analysis of substituent effects is summarized below:
Structural vs. Pharmacological Divergence
- Electron-Withdrawing Groups : The 4-fluorophenyl group in ’s compound may improve metabolic stability compared to the target’s phenyl group, as fluorine often reduces oxidative degradation .
- Synthetic Flexibility : demonstrates that varying substituents (e.g., methyl, aryl) on the carboxamide or ester positions can fine-tune physicochemical properties, a strategy applicable to optimizing the target compound .
Q & A
Q. What are the key synthetic pathways for N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. For example:
- Step 1 : Cyclization of precursor imidazo-triazine cores using reagents like POCl₃ or trimethylsilyl chloride under reflux conditions .
- Step 2 : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) .
- Optimization : Reaction temperature (70–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield. Use HPLC to monitor purity (>95%) and adjust stoichiometry to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the imidazo-triazine core and methoxybenzyl substituents .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 449.16 g/mol) and fragmentation patterns. Discrepancies in isotopic abundance may arise from impurities; repurify via column chromatography (silica gel, EtOAc/hexane) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹). Cross-validate with computational methods (DFT) if experimental data conflicts .
Q. What functional groups dictate the compound’s reactivity, and how can they be leveraged for derivatization?
- Methodological Answer :
- Key Groups :
- 4-Oxo group : Susceptible to nucleophilic attack (e.g., Grignard reagents) .
- Methoxybenzyl substituent : Participates in Pd-mediated cross-coupling for aryl modifications .
- Derivatization Strategy :
- Example : Replace the phenyl group at position 8 with fluorophenyl via Buchwald-Hartwig amination (yield: 60–75%) to study electronic effects on bioactivity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may stem from assay conditions.
- Resolution :
Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 0.5 mM) .
Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers due to compound degradation .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Experimental Design :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 6, 24, and 48 hours .
- Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor oxidation of the methoxybenzyl group using UV-Vis spectroscopy (λ = 270 nm) .
- Key Finding : The 4-oxo group is prone to hydrolysis in acidic conditions (t₁/₂ = 2 hours at pH 5.0), necessitating prodrug strategies for oral delivery .
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target selectivity?
- Methodological Answer :
- SAR Variables :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 8-Phenyl | Fluorine substitution | ↑ Kinase inhibition (2-fold) | |
| 3-Methoxybenzyl | Replacement with pyridyl | ↓ Cytotoxicity (IC₅₀ from 5 µM to 20 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
